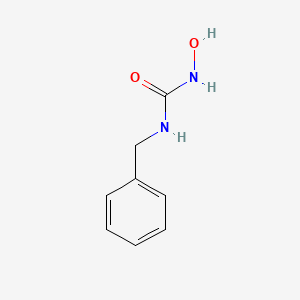
3-Benzyl-1-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-hydroxyurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a benzyl group attached to a hydroxyurea moiety, which imparts distinct reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: 3-Benzyl-1-hydroxyurea can be synthesized through several methods. One common approach involves the reaction of benzyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-3-hydroxyurea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 3-Benzyl-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form 1-benzyl-3-amino-urea.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metals.
Major Products Formed:
Oxidation: Benzyl isocyanate.
Reduction: 1-Benzyl-3-amino-urea.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
科学的研究の応用
Synthesis of 3-Benzyl-1-hydroxyurea
The synthesis of this compound typically involves the reaction of benzyl isocyanate with hydroxylamine or urea derivatives. This process allows for the introduction of the benzyl group, which enhances the compound's biological activity and solubility.
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following sections detail its key applications.
Anticancer Activity
Hydroxyurea and its derivatives, including this compound, have been studied for their anticancer properties. Hydroxyurea is known to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby exerting antiproliferative effects on cancer cells.
Mechanisms of Action:
- Inhibition of DNA Synthesis: By inhibiting ribonucleotide reductase, this compound can reduce deoxyribonucleotide pools necessary for DNA replication.
- Synergistic Effects with Chemotherapy: Studies have shown that hydroxyurea can enhance the efficacy of other chemotherapeutic agents by synchronizing cancer cells in a more radiosensitive phase of the cell cycle .
Treatment of Sickle Cell Disease
Hydroxyurea is clinically used to treat sickle cell disease by stimulating fetal hemoglobin production, which can reduce the frequency of pain crises and other complications associated with the disease. The application of this compound in this context is still under investigation but holds potential due to its structural similarity to hydroxyurea .
Case Studies
Several studies highlight the efficacy and potential applications of hydroxyurea and its derivatives:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Charache et al., 1996 | Hydroxyurea | Sickle Cell Disease | Significant reduction in pain crises and hospitalizations |
| Madaan et al., 2012 | Hydroxyurea | Antitumor Activity | Enhanced radiation sensitivity in tumor cells |
| Fibach et al., 1993 | Hydroxyurea | Fetal Hemoglobin Induction | Increased fetal hemoglobin levels in patients with sickle cell disease |
Antimicrobial Properties
Emerging research indicates that hydroxyurea derivatives may possess antimicrobial properties. For instance, studies have shown that certain hydroxyurea derivatives exhibit antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics .
Potential for Further Research
Given its promising biological activities, further research into this compound could lead to new therapeutic strategies for cancer and other diseases. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are essential for advancing its clinical applications.
作用機序
The mechanism by which 1-benzyl-3-hydroxyurea exerts its effects involves the inhibition of specific enzymes, such as ribonucleotide reductase. This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA synthesis and cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent .
類似化合物との比較
Hydroxyurea: A well-known antineoplastic agent used in the treatment of sickle cell anemia and certain cancers.
1-Benzyl-3-benzoylurea: Another derivative with similar structural features but different biological activities.
Benzimidazole derivatives: Compounds with similar urease inhibitory activity
Uniqueness: 3-Benzyl-1-hydroxyurea stands out due to its unique combination of a benzyl group and a hydroxyurea moiety, which imparts distinct reactivity and biological activity. Its potential as an enzyme inhibitor and antiproliferative agent highlights its significance in scientific research and potential therapeutic applications .
特性
CAS番号 |
24966-37-8 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
1-benzyl-3-hydroxyurea |
InChI |
InChI=1S/C8H10N2O2/c11-8(10-12)9-6-7-4-2-1-3-5-7/h1-5,12H,6H2,(H2,9,10,11) |
InChIキー |
SYEKKDBKUURZEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















